molecular formula C17H14Cl2N2 B14601770 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole CAS No. 61022-34-2

1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole

Cat. No.: B14601770
CAS No.: 61022-34-2
M. Wt: 317.2 g/mol
InChI Key: WOFFNNPTUNNHKK-UHFFFAOYSA-N
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Description

1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is an organic compound that belongs to the class of imidazoles. This compound is characterized by the presence of two chlorophenyl groups attached to an ethyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole typically involves the reaction of 2-chlorobenzyl chloride with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride. This reaction forms the intermediate 2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl chloride, which is then reacted with imidazole under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl groups, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the synthesis of ergosterol in fungal cells, disrupting their cell membrane integrity and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-benzimidazole
  • 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-pyrazole
  • 1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-triazole

Uniqueness

1-[2-(2-Chlorophenyl)-2-(4-chlorophenyl)ethyl]-1H-imidazole is unique due to its specific imidazole ring structure, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable compound for further research and development.

Properties

CAS No.

61022-34-2

Molecular Formula

C17H14Cl2N2

Molecular Weight

317.2 g/mol

IUPAC Name

1-[2-(2-chlorophenyl)-2-(4-chlorophenyl)ethyl]imidazole

InChI

InChI=1S/C17H14Cl2N2/c18-14-7-5-13(6-8-14)16(11-21-10-9-20-12-21)15-3-1-2-4-17(15)19/h1-10,12,16H,11H2

InChI Key

WOFFNNPTUNNHKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(CN2C=CN=C2)C3=CC=C(C=C3)Cl)Cl

Origin of Product

United States

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